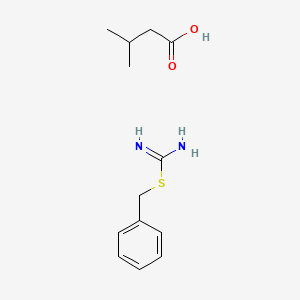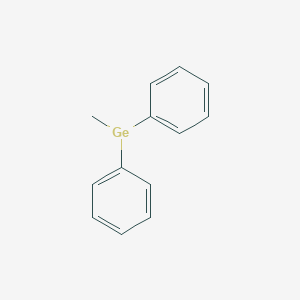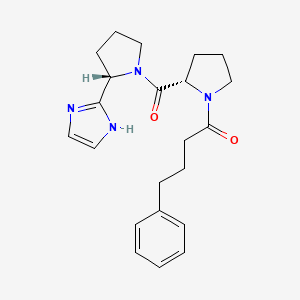
PREP inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PREP inhibitor-1 is a compound known for its role as a prolyl oligopeptidase (PREP) inhibitor. Prolyl oligopeptidase is an enzyme that cleaves peptide bonds at the carboxyl side of proline residues in small peptides. This enzyme is implicated in various physiological processes and diseases, including neurodegenerative disorders like Alzheimer’s disease .
Méthodes De Préparation
The synthesis of PREP inhibitor-1 involves specific reaction conditions and routes. One common method includes the use of hydrazine and 1,3-diketones in a cyclocondensation reaction to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Des Réactions Chimiques
PREP inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
PREP inhibitor-1 has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and inhibition mechanisms.
Biology: Researchers utilize it to understand the role of prolyl oligopeptidase in cellular processes.
Mécanisme D'action
The mechanism of action of PREP inhibitor-1 involves the inhibition of prolyl oligopeptidase activity. This enzyme is responsible for cleaving peptide bonds at the carboxyl side of proline residues. By inhibiting this enzyme, this compound can modulate various physiological processes, including the degradation of neuropeptides. The molecular targets and pathways involved include the interaction with protein phosphatase 2A (PP2A), which plays a crucial role in regulating tau protein phosphorylation and aggregation .
Comparaison Avec Des Composés Similaires
PREP inhibitor-1 can be compared with other similar compounds, such as:
Nonpeptidic oxazole-based PREP inhibitors: These compounds also inhibit prolyl oligopeptidase but have different structural features and mechanisms of action.
Covalent-reversible peptide-based inhibitors: These inhibitors form reversible covalent bonds with the enzyme, offering a different approach to inhibition. The uniqueness of this compound lies in its specific interaction with prolyl oligopeptidase and its potential therapeutic applications in neurodegenerative diseases.
Propriétés
Formule moléculaire |
C22H28N4O2 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-[(2S)-2-[(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H28N4O2/c27-20(12-4-9-17-7-2-1-3-8-17)25-15-6-11-19(25)22(28)26-16-5-10-18(26)21-23-13-14-24-21/h1-3,7-8,13-14,18-19H,4-6,9-12,15-16H2,(H,23,24)/t18-,19-/m0/s1 |
Clé InChI |
REHZKZSJOGMLBE-OALUTQOASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4 |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


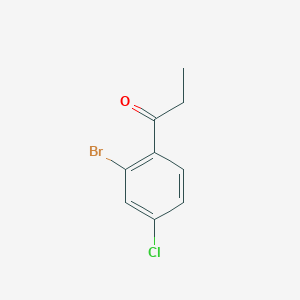

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
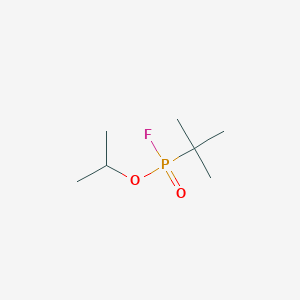
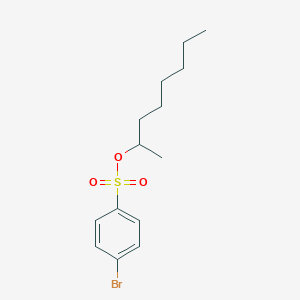
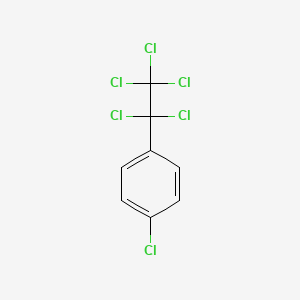
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
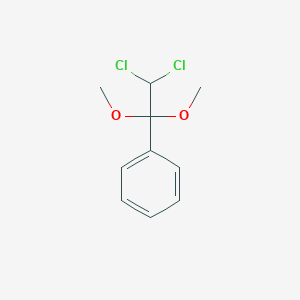
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
